

# Ochratoxin A-d5 method accuracy and precision validation

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## Compound Focus: Ochratoxin A-d5

CAS No.: 666236-28-8

Cat. No.: S1799559

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## Comparison of OTA Detection Method Performance

The table below summarizes the validation data found for several key detection methods.

Method	Validated Matrices	Key Performance Data	Source / Reference
HPLC-FLD [1]	Mouse plasma, kidney, liver, brain, intestine	<b>Linearity:</b> $R^2 = 0.997-0.999$ <b>Accuracy (RE%):</b> 0.91 - 5.25% <b>Precision (CV%):</b> 0.49 - 4.99% <b>Recovery:</b> 74.8 - 87.6% <b>LOQ:</b> 2.35 ng/mL (plasma), 9.4 ng/g (tissues)	PMC (2024)
HPLC-FLD (IAC clean-up) [2]	Pork meat, meat products, edible offal	<b>Recovery:</b> 72 - 86% <b>Precision (RSD<sub>r</sub>):</b> 4.2 - 11.0% <b>Precision (RSD<sub>R</sub>):</b> 9.5 - 22.6% <b>LOQ:</b> 0.5 µg/kg	Springer (2025)
ELISA (RIDASCREEN) [3]	Corn, wheat, barley, rye, rice, feed	<b>LOD:</b> 0.4 - 1.6 µg/kg (depending on matrix)	R-Biopharm (2020)
Electrochemiluminescence Aptasensor [4]	Food samples	<b>LOD:</b> 3.5 fg/mL <b>Linear Range:</b> $10^{-5} - 100$ ng/mL	RSC (2025)

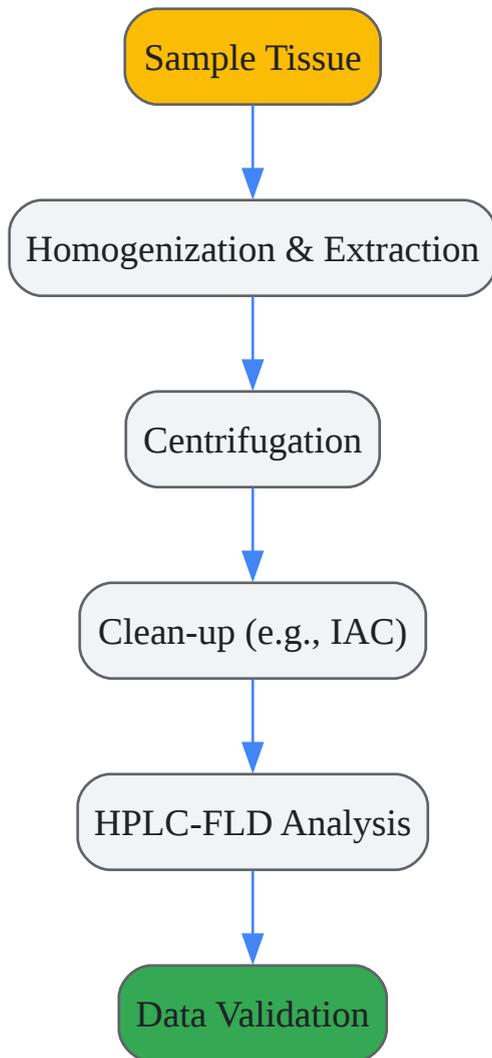
## Detailed Experimental Protocols

Here are the detailed methodologies for the two most referenced techniques in the search results, which are highly relevant for laboratory settings.

## Validated HPLC-FLD Protocol for Tissue Samples [1]

This protocol is designed for sensitive quantification in complex biological matrices like kidney, liver, brain, and intestine.

- **Sample Preparation:** Tissue samples are homogenized. OTA is extracted from the ground samples using an appropriate solvent (commonly acidic or aqueous organic solvents like acetonitrile-water or methanol-water mixtures). The extract is then centrifuged, and the supernatant is cleaned up, often using immunoaffinity columns (IAC) specific to OTA, to remove interfering substances.
- **Chromatography Conditions:**
  - **Technique:** Reversed-Phase High-Performance Liquid Chromatography.
  - **Detection:** Fluorescence Detection (FLD). The inherent fluorescence of OTA is exploited for highly sensitive and selective detection.
  - **Validation:** The method was rigorously validated per FDA and EMA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability.
- **Workflow Diagram:** The following diagram outlines the core steps of this HPLC-FLD method.



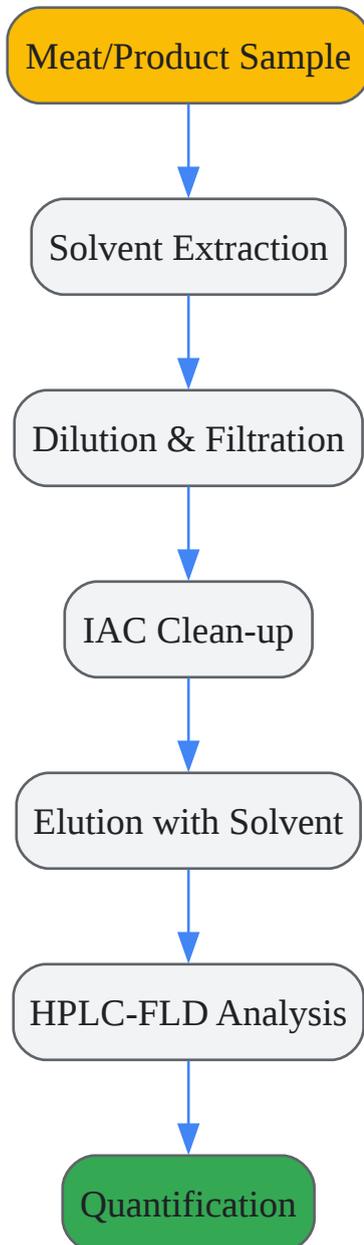
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## Collaborative Trial Validated Protocol for Meat Products [2]

This method has been through a formal interlaboratory study, confirming its reliability for official control purposes.

- **Sample Preparation:** The method uses an acidified solvent for extraction (e.g., acetonitrile-water). The extract is diluted with a buffer solution and filtered. The clean-up is performed using **Ochratoxin A-specific Immunoaffinity Columns (IAC)**. The OTA is bound to the antibody in the column, washed to remove impurities, and then eluted with a solvent like methanol.
- **Chromatography Conditions:**
  - **Technique:** Reversed-Phase HPLC.
  - **Detection:** Fluorescence Detection (FLD).

- **Workflow Diagram:** The validated method for meat products follows this specific process:



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## Key Insights for Your Guide

- **HPLC-FLD is the Benchmark:** HPLC with fluorescence detection remains the well-characterized and widely validated workhorse for OTA quantification in complex matrices, with performance data clearly established in the literature [1] [2].

- **ELISA Offers Speed:** ELISA kits (like RIDASCREEN) provide a rapid, high-throughput screening alternative, though they may be used for quantification with appropriate validation [5] [3].
- **Emerging Techniques Push Sensitivity Limits:** Newer technologies, such as the CRISPR/Cas12a-assisted electrochemiluminescence aptasensor, demonstrate extremely low detection limits, highlighting the direction of technological advancement [4].
- **The Role of Ochratoxin A-d5:** While not detailed in the validation data found, one source confirms that **Ochratoxin A-d5** is synthesized for use as an internal standard in Stable Isotope Dilution Assays (SIDA), a technique known to improve quantification accuracy by correcting for losses during sample preparation [6].

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